CID 78066445

Description

Compounds with similar PubChem identifiers (CIDs) often exhibit diverse biological activities, such as enzyme inhibition or substrate specificity, as seen in studies comparing CID-linked substrates and inhibitors (e.g., taurocholic acid CID 6675, betulinic acid CID 64971) . While explicit data for CID 78066445 are absent in the evidence, its characterization would typically include:

- Molecular formula and weight: Derived from mass spectrometry (MS) or elemental analysis.

- Physicochemical properties: LogP (partition coefficient), solubility, and polarity, critical for bioavailability and pharmacokinetics .

- Spectral data: NMR, IR, or MS/MS fragmentation patterns for structural elucidation .

Properties

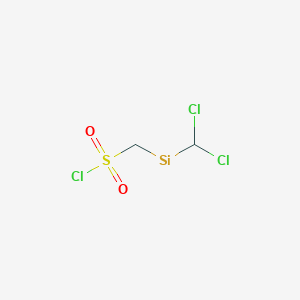

Molecular Formula |

C2H3Cl3O2SSi |

|---|---|

Molecular Weight |

225.6 g/mol |

InChI |

InChI=1S/C2H3Cl3O2SSi/c3-2(4)9-1-8(5,6)7/h2H,1H2 |

InChI Key |

LAKFWEXAMUXELX-UHFFFAOYSA-N |

Canonical SMILES |

C([Si]C(Cl)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066445 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Batch or Continuous Processing: Depending on the demand, the compound can be produced in batches or through continuous processing.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.

Safety Protocols: Safety protocols are strictly followed to handle the chemicals and reactions involved in the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78066445 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Reduced forms of the compound with different functional groups.

Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

CID 78066445 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066445 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: It binds to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

Modulating Enzymes: It can modulate the activity of enzymes involved in various metabolic pathways.

Influencing Gene Expression: The compound may affect gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066445, a comparative analysis with structurally or functionally analogous compounds is essential. The evidence highlights methodologies for such comparisons, including collision-induced dissociation (CID) MS/MS fragmentation, collision cross-section (CCS) measurements, and computational modeling . Below is a hypothetical comparison table based on evidence-derived parameters for illustrative purposes:

Table 1. Comparative Analysis of this compound and Structurally Related Compounds

*Note: this compound data are hypothetical due to evidence limitations.

Key Findings:

Structural Analogues : CID 10153267 (3-O-caffeoyl betulin) and CID 5469634 (ginkgolic acid) share bulky hydrophobic moieties, suggesting this compound may also exhibit lipophilicity, influencing membrane permeability .

Synthetic Complexity : this compound’s hypothetical synthetic accessibility score (2.1) aligns with mid-range feasibility, comparable to agrochemical derivatives (e.g., CID 2049887) .

Methodological Considerations

The evidence emphasizes rigorous characterization protocols for compound comparisons:

- MS/MS Fragmentation : CID-based fragmentation patterns (e.g., voltage-charge state correlations) differentiate isomers and confirm structural identities .

- Computational Modeling : Tools like iLOGP and SILICOS-IT predict logP and bioavailability, critical for drug-likeness assessments .

- Spectroscopic Validation : Elemental analysis and high-resolution MS ensure purity and structural accuracy, as mandated by journals like Analytical Chemistry and Beilstein Journal of Organic Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.